6-Azaspiro[2.5]octane
Description
6-Azaspiro[2.5]octane (CAS: 872-64-0) is a nitrogen-containing spirocyclic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. Its unique bicyclic structure comprises a six-membered azacycle fused to a two-membered cyclopropane ring, resulting in a rigid, three-dimensional geometry . Key physicochemical properties include a predicted density of 0.96 g/cm³, a boiling point of 59–60°C at 4 Torr, and a pKa of 11.60 . The compound is highly flammable (GHS H225) and requires storage at 2–8°C under inert conditions .
Its spirocyclic framework enhances metabolic stability and binding selectivity in medicinal chemistry, making it a valuable scaffold for drug discovery . Derivatives like this compound hydrochloride (CAS: 1037834-62-0) are commercially available in industrial and pharmaceutical grades, underscoring its utility as a synthetic intermediate .
Properties
IUPAC Name |
6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPTWPJEVCTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625605 | |
| Record name | 6-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-64-0 | |
| Record name | 6-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Azaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method A: Reduction and Hydrolysis
This method involves two main stages:
Method B: Synthesis from Dibromo Cyclopropane
This method employs a multi-step synthesis involving:
Formation of Dibromo Cyclopropane
- Starting from N-tert-butoxycarbonyl-piperidine-2,2-dibromo-cyclopropyl.
-
- Sodium metal is introduced into toluene and heated to form sodium sand.
- The dibromo compound is added, followed by anhydrous tetrahydrofuran.
- Reaction occurs at room temperature for 12 hours.
Method C: Chemoselective Reaction
This method utilizes N-ethyl-N,N-diisopropylamine as a base:
-
- The reaction is conducted in either acetonitrile or dioxane at room temperature for up to 48 hours.
-
- The mixture is concentrated, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed and dried before being concentrated to yield the final product.
-
- This method achieves yields around 72%, confirmed through NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-Azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. For example, as a small molecule agonist of the glucagon-like peptide-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.
Comparison with Similar Compounds
Table 1: Key Spirocyclic Derivatives of 6-Azaspiro[2.5]octane
Analysis :
- Fluorinated Derivatives : 4,4-Difluoro substitution (e.g., 4,4-Difluoro-6-azaspiro[2.5]octane HCl) introduces electron-withdrawing effects, improving metabolic stability and membrane permeability compared to the parent compound .
Non-Spirocyclic Analogues
Table 2: Comparison with Piperidine-Based Compounds
Analysis :
- Synthetic Challenges : The rigid spirocyclic core in compound 67 resulted in a 48% yield, significantly lower than the 99% yield for the flexible 4,4-dimethylpiperidine analogue 66 . This highlights steric hindrance and conformational rigidity as key obstacles in spirocyclic synthesis .
- Acid Derivatives : Conversion to carboxylic acids (e.g., 68 vs. 71 ) showed 100% yield for the spirocyclic variant (68 ) versus 56% for the difluoropiperidine derivative (71 ), suggesting superior stability of the spiro intermediate under acidic conditions .
Physicochemical and Pharmacokinetic Profiles
Table 3: Property Comparison of Selected Derivatives
Analysis :
- Lipophilicity : The parent compound’s LogP (1.3) indicates moderate lipophilicity, suitable for passive diffusion. Ester derivatives (e.g., benzyl carboxylate) exhibit higher LogP (3.1*), favoring membrane permeability but risking hepatotoxicity .
- Solubility: Piperazine-substituted derivatives (e.g., 17) show improved aqueous solubility due to ionization, making them preferable for intravenous formulations .
Biological Activity
Structural Characteristics
6-Azaspiro[2.5]octane features a spirocyclic arrangement with a nitrogen atom incorporated into the spiro framework. This structural uniqueness contributes to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Interaction with Receptors
Research indicates that this compound and its derivatives interact with various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in neural signaling pathways and are implicated in conditions such as Parkinson's disease and other movement disorders. The antagonistic activity at mAChRs suggests that compounds derived from this compound may have therapeutic potential in treating these conditions .
Anti-inflammatory Properties
A significant study highlighted the compound's ability to prevent heterotopic ossification, a pathological condition characterized by abnormal bone formation. The compound was shown to inhibit the proliferation of osteoblasts, which are responsible for bone formation, thereby reducing the risk of heterotopic ossification in models of arthritis .
Antidiabetic Potential
Recent investigations have identified a series of this compound derivatives as potent agonists of the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor is beneficial for managing type 2 diabetes mellitus and obesity due to its role in stimulating insulin release and reducing plasma glucose levels. This discovery opens avenues for developing orally bioavailable small molecules that could improve patient compliance compared to traditional peptide-based therapies .
Study on Heterotopic Ossification
In a controlled study involving collagen-induced arthritis (CIA) models, this compound derivatives demonstrated significant efficacy in counteracting bony spur formation. The optimal dose identified was 10 mg/kg, which effectively reduced histological scores for heterotopic bone formation compared to conventional NSAIDs like naproxen .
GLP-1 Agonist Development
Another study focused on optimizing this compound derivatives for GLP-1 receptor agonism utilized high-throughput screening methods. The results indicated that these small molecules could serve as effective alternatives to peptide-based GLP-1 agents, potentially leading to new treatments for diabetes .
Summary of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Muscarinic Receptor Antagonism | Inhibition of mAChRs involved in neural signaling | Treatment of Parkinson's disease |
| Anti-inflammatory | Inhibition of osteoblast proliferation | Prevention of heterotopic ossification |
| GLP-1 Receptor Agonism | Activation enhances insulin release and lowers blood glucose | Management of type 2 diabetes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Azaspiro[2.5]octane, and how can their efficiency be experimentally validated?
- Methodological Answer : Key synthetic pathways include intramolecular cyclization of substituted pyrrolidine precursors or [2+2] photocycloaddition reactions. To validate efficiency, compare yields and purity using quantitative NMR spectroscopy and HPLC analysis. Ensure reproducibility by documenting reaction conditions (temperature, catalyst loading, solvent) in triplicate experiments. For new protocols, provide full characterization data (e.g., H/C NMR, HRMS) and cross-reference with known spectral databases .
Q. How should researchers design experiments to characterize the stereochemical configuration of this compound derivatives?
- Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR to analyze spatial proximity of protons. Computational methods (e.g., DFT-based conformational analysis) can supplement experimental data. Cross-validate results with chiral HPLC or optical rotation measurements for enantiomeric purity .
Q. What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Systematically replicate prior experiments under identical conditions (e.g., solvent, temperature). Use standardized purity assessment (e.g., elemental analysis, DSC for melting points). Apply statistical tools (e.g., ANOVA) to identify outliers and validate data consistency. Publish negative results to clarify discrepancies .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound synthesis?
- Methodological Answer : Use molecular dynamics (MD) simulations to model transition states and identify rate-limiting steps. Pair with factorial design experiments (e.g., varying catalysts, solvents) to validate predictions. Software like COMSOL Multiphysics or Gaussian can simulate energy profiles, reducing trial-and-error in lab work .
Q. What experimental frameworks are suitable for probing the mechanistic role of this compound in catalytic asymmetric reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and stereochemical trapping experiments to distinguish between concerted and stepwise mechanisms. Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare enantiomeric excess (ee) using chiral stationary phase GC/MS .
Q. How can researchers address challenges in correlating this compound’s structural flexibility with its bioactivity in drug discovery?
- Methodological Answer : Conduct molecular docking studies to map binding conformations. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Use dynamic combinatorial chemistry to screen for bioactive conformers under physiological conditions .
Q. What statistical approaches are effective for analyzing multivariate data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to reduce dimensionality. Use machine learning algorithms (e.g., random forest, SVM) to predict bioactivity. Validate models with external test sets and report , RMSE, and cross-validation metrics .
Data Management and Reporting
Q. How should researchers structure supplementary materials for this compound studies to ensure reproducibility?
- Methodological Answer : Include raw spectral data (NMR, MS), crystallographic CIF files, and detailed experimental protocols (e.g., reagent sources, purification steps). Use standardized file formats (e.g., .jdx for spectra) and metadata descriptors. Reference supplementary materials in the main text with hyperlinks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
